3,4,5,6-Tetrabromophthalanilic acid

Description

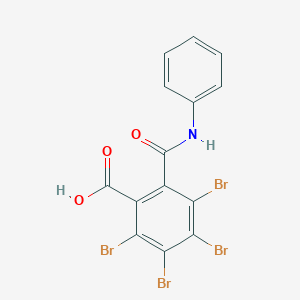

3,4,5,6-Tetrabromophthalanilic acid (C₁₄H₅Br₄FN₂O₅, molecular weight 619.821 g/mol) is a brominated aromatic compound derived from phthalanilic acid, where four bromine atoms replace hydrogen atoms at the 3,4,5,6-positions of the benzene ring . Its synthesis typically involves electrophilic bromination of precursor anhydrides or imides under controlled conditions, leveraging the reactivity of aromatic rings with electron-withdrawing substituents . However, its environmental persistence and toxicity profile require careful evaluation, aligning with broader concerns about brominated compounds .

Properties

CAS No. |

80992-21-8 |

|---|---|

Molecular Formula |

C14H7Br4NO3 |

Molecular Weight |

556.8 g/mol |

IUPAC Name |

2,3,4,5-tetrabromo-6-(phenylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C14H7Br4NO3/c15-9-7(13(20)19-6-4-2-1-3-5-6)8(14(21)22)10(16)12(18)11(9)17/h1-5H,(H,19,20)(H,21,22) |

InChI Key |

BGJNDGKDEFEHGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 3,4,5,6-tetrabromophthalanilic acid are best contextualized through comparison with halogenated analogs and functional derivatives. Key compounds for comparison include:

Halogenated Phthalimides and Anhydrides

- Reactivity : Brominated compounds exhibit slower electrophilic substitution compared to chlorinated analogs due to bromine’s larger atomic size and lower electronegativity. This impacts their utility in stepwise syntheses .

- Thermal Stability : Bromine’s higher atomic mass confers superior flame-retardant properties to this compound compared to fluorinated or chlorinated derivatives .

- Environmental Impact : Brominated compounds are more persistent in ecosystems than their chlorinated or fluorinated counterparts, raising regulatory concerns .

Brominated Flame Retardants (BFRs)

This compound shares functional similarities with industrial BFRs like tetrabromobisphenol A (TBBPA) and 2,3,4,5-tetrabromobenzoic acid. Key distinctions include:

- Degradation Pathways : Unlike TBBPA, which degrades into hydroxylated metabolites, this compound forms stable sulfonic acid derivatives under environmental conditions .

- Application Scope : While TBBPA is widely used in epoxy resins, this compound is primarily a niche intermediate for specialized syntheses .

Functional Derivatives

- 3,4,5,6-Tetrabromophthalic Anhydride : A precursor to this compound, this anhydride is more reactive in esterification and imidization reactions due to its electrophilic carbonyl groups .

- 4'-Fluoro-3'-nitro-3,4,5,6-tetrabromophthalanilic acid : A fluorinated nitro derivative with enhanced electrophilicity, used in targeted drug delivery systems .

Detailed Research Findings

Environmental and Toxicological Data

- Persistence : Brominated aromatic compounds exhibit half-lives exceeding 100 days in aquatic environments, necessitating stringent disposal protocols .

- Toxicity : In vitro studies indicate moderate cytotoxicity (IC₅₀ = 45 µM in mammalian cells), attributed to bromine’s interference with mitochondrial electron transport chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.